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Compound of Interest

Compound Name: Amenamevir

Cat. No.: B1665350 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals investigating the off-target effects of amenamevir in preclinical

models. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects on renal function in our animal models treated with

amenamevir. Is this a known off-target effect?

A1: Yes, non-clinical studies have indicated potential effects on renal function. In safety

pharmacology studies, a transient increase in urinary volume, accompanied by decreased

urinary sodium and chloride ion excretion, was observed in rats following a single oral dose of

1000 mg/kg. While there were no histopathological changes in the kidneys in repeated-dose

toxicity studies in rats (up to 13 weeks) and monkeys (up to 39 weeks), it is crucial to monitor

renal function parameters closely in your experiments. In vitro studies have also shown that

amenamevir can inhibit the MATE1 and MATE2-K transporters, which are involved in the

excretion of metformin, and the URAT1 transporter, which is involved in uric acid transport.[1]

Troubleshooting Guide:

Monitor Renal Biomarkers: Regularly assess serum creatinine, blood urea nitrogen (BUN),

and urinalysis parameters (e.g., urine volume, electrolytes, protein levels).
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Histopathology: At the end of your study, perform a thorough histopathological examination

of the kidneys to look for any subtle morphological changes.

Transporter Interactions: If your experimental model involves co-administration of drugs that

are substrates of MATE1, MATE2-K, or URAT1, consider the potential for drug-drug

interactions that could exacerbate renal effects.

Q2: Our study involves cardiovascular monitoring, and we have detected slight changes in

ECG parameters. Are there any known cardiovascular off-target effects of amenamevir?

A2: Preclinical safety pharmacology studies have shown that amenamevir has a low potential

for cardiovascular off-target effects at therapeutic concentrations. In conscious cynomolgus

monkeys, no effects on blood pressure, heart rate, or ECG parameters were observed up to

100 mg/kg. In an in vitro hERG assay, the IC50 value for amenamevir was significantly higher

than the plasma concentrations observed in preclinical and clinical studies, suggesting a low

risk of QT prolongation.

Troubleshooting Guide:

Dose-Response Relationship: Determine if the observed ECG changes are dose-dependent.

Control for Confounding Factors: Ensure that experimental conditions (e.g., anesthesia,

stress) are not contributing to the observed cardiovascular effects.

Consider Species Differences: Be aware that cardiovascular physiology can vary between

species. Interpret findings in the context of the specific animal model being used.

Q3: We are planning a long-term study with amenamevir. What were the main findings from

the chronic repeat-dose toxicity studies?

A3: Amenamevir was generally well-tolerated in repeat-dose toxicity studies in rats (up to 13

weeks) and monkeys (up to 39 weeks). The primary target organs identified were the liver and

the gastrointestinal tract.

Liver: In rats, slight increases in liver weight and mild hepatocellular hypertrophy were

observed at high doses. In monkeys, there were minimal to mild increases in serum levels of

AST, ALT, and ALP. These findings were generally reversible upon cessation of treatment.
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Gastrointestinal Tract: In both rats and monkeys, gastrointestinal signs such as vomiting and

diarrhea were observed at high doses.

Troubleshooting Guide:

Monitor Liver Function: Regularly monitor serum liver enzyme levels (AST, ALT, ALP, GGT)

and bilirubin.

Gastrointestinal Observations: Carefully observe animals for any signs of gastrointestinal

distress.

Histopathology: Conduct comprehensive histopathological examinations of the liver and

gastrointestinal tract at study termination.

Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from non-clinical toxicology and safety

pharmacology studies of amenamevir.

Table 1: Single-Dose Toxicity

Species
Route of
Administration

Approximate Lethal
Dose (mg/kg)

Reference

Mouse Oral >500 [1]

Dog Oral >750 [1]

Table 2: In Vitro Transporter Inhibition
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Transporter Substrate Cell Line IC50 (µmol/L) Reference

MATE1 Metformin - 39.1 [1]

MATE2-K Metformin - 47.0 [1]

URAT1 Uric acid HEK293

>100 (38%

inhibition at 100

µmol/L)

[1]

PEPT1 Glycylsarcosine CHO No inhibition [1]

PEPT2 Glycylsarcosine CHO No inhibition [1]

Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety in Conscious Cynomolgus Monkeys

Animals: Naive male cynomolgus monkeys.

Housing: Housed individually in stainless steel cages in a temperature and humidity-

controlled room with a 12-hour light/dark cycle.

Drug Administration: Amenamevir was administered orally via gavage at doses of 0

(vehicle), 10, 30, and 100 mg/kg.

Cardiovascular Monitoring: A telemetry system was used to continuously monitor blood

pressure, heart rate, and ECGs before and after drug administration.

Data Analysis: Changes in cardiovascular parameters from baseline were calculated for

each dose group and compared to the vehicle control group.

Protocol 2: In Vitro hERG Assay

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Method: Whole-cell patch-clamp technique.
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Procedure: Cells were exposed to increasing concentrations of amenamevir, and the hERG

current was measured.

Data Analysis: The concentration-response curve was plotted, and the IC50 value was

calculated.
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Caption: On-target mechanism of amenamevir action.
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Caption: Preclinical safety evaluation workflow for amenamevir.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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